4-Benzylmorpholine-2,3-dione

Vue d'ensemble

Description

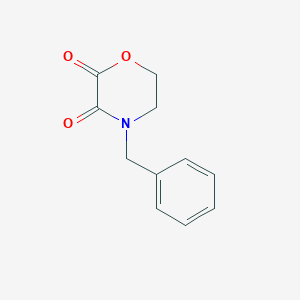

4-Benzylmorpholine-2,3-dione is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group at the fourth position and two keto groups at the second and third positions. It is typically found as a white to yellow solid .

Méthodes De Préparation

The synthesis of 4-Benzylmorpholine-2,3-dione can be achieved through various methods. One common synthetic route involves the reaction of diethyloxalate with 2-(benzylamino)ethanol in ethanol. The reaction is carried out at 0°C initially, followed by stirring at room temperature and finally refluxing . The product is then precipitated by adding petroleum ether, yielding this compound as a white solid .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves similar reaction conditions and purification steps.

Analyse Des Réactions Chimiques

Phosphonylation Reactions

4-Benzylmorpholine-2,3-dione reacts with triethyl phosphite (P(OEt)₃) in the presence of phosphoryl chloride (POCl₃) to form phosphonate derivatives. This reaction proceeds via a nucleophilic substitution mechanism, where the lactam oxygen acts as a leaving group.

Key Products:

-

Diethyl N-Benzyl-2,3-Dehydromorpholyl-3-Phosphonate: Generated through elimination of water, forming a conjugated enamine-phosphonate system .

-

Tetraethyl N-Benzyl-2,3-Morpholyl-3,3-Bisphosphonate: Forms when excess phosphite is used, leading to bisphosphonation at the carbonyl carbons .

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)

-

Temperature: Room temperature

| Reagents | Product | Yield | Reference |

|---|---|---|---|

| P(OEt)₃, POCl₃ | Diethyl N-benzyl-2,3-dehydromorpholyl-3-phosphonate | 47% | |

| P(OEt)₃ (excess), POCl₃ | Tetraethyl N-benzyl-2,3-morpholyl-3,3-bisphosphonate | 81% |

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 2 and 3 are susceptible to nucleophilic attack.

Examples:

-

Amine Addition: Reaction with morpholine or primary amines leads to ring-opening, forming substituted diamines. For instance, treatment with benzylamine yields N,N'-dibenzyl-2,3-diaminopropane derivatives .

-

Grignard Reagents: Alkyl or aryl magnesium halides add to the carbonyl groups, generating tertiary alcohols.

Mechanism:

-

Nucleophile attacks the carbonyl carbon.

-

Tetrahedral intermediate collapses, breaking the lactam ring.

Ring-Opening Reactions

Under acidic or basic conditions, the lactam ring undergoes hydrolysis:

-

Acidic Hydrolysis: Concentrated HCl cleaves the ring, producing 4-benzyl-2,3-diaminobutyric acid hydrochloride .

-

Basic Hydrolysis: NaOH or K₂CO₃ in aqueous MeCN yields the corresponding dicarboxylic acid salt .

Experimental Data:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 3 M HCl, reflux, 6 h | 4-Benzyl-2,3-diaminobutyric acid | 72% | |

| 2 M NaOH, 60°C, 3 h | Disodium 4-benzyl-2,3-dicarboxylate | 85% |

Radical-Mediated Reactions

Under UV light, this compound participates in radical cascades. For example, bromination with BrCCl₃ generates a brominated intermediate, which reacts with morpholine to form 5-chloro-1-(4-methoxybenzyl)indoline-2,3-dione derivatives .

Key Observations:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antitumor Activity

4-Benzylmorpholine-2,3-dione has been investigated for its potential antitumor properties. A study highlighted its role in synthesizing chiral aziridines that serve as intermediates in the production of biologically active compounds, including those with antitumor activity . The compound's ability to form stable intermediates is crucial for developing new therapeutic agents.

1.2 Structure-Activity Relationship Studies

Recent research focused on the structure-activity relationship (SAR) of 4-benzylmorpholine derivatives, revealing that modifications to the benzyl group can enhance pharmacokinetic properties and metabolic stability. For instance, substituting the benzyl moiety with more polar groups improved solubility and reduced plasma protein binding, making these derivatives more suitable for drug development .

1.3 GPR84 Antagonist Development

In a notable study, 4-benzylmorpholine was incorporated into a lead compound that acts as a GPR84 antagonist. This compound demonstrated a favorable pharmacokinetic profile, highlighting the importance of this compound in developing new drugs targeting inflammatory pathways .

Material Science Applications

2.1 Polymerization Processes

The compound has also found utility in material science, particularly in the synthesis of polymers via ring-opening polymerization. A recent study demonstrated that this compound can be used as a monomer to produce biodegradable polymers with potential applications in drug delivery systems . The ability to tailor the polymer properties through the incorporation of this compound opens avenues for innovative material designs.

Synthetic Methodologies

3.1 Synthesis of Complex Molecules

this compound serves as a key intermediate in various synthetic methodologies aimed at creating complex organic molecules. Its reactivity allows it to participate in palladium-catalyzed carbonylation reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This versatility is crucial for chemists looking to construct intricate molecular frameworks.

3.2 Chiral Synthesis

The compound plays a significant role in asymmetric synthesis, where it is utilized to generate chiral centers in various compounds. Its application in synthesizing chiral aziridines and other derivatives underscores its importance in producing enantiomerically pure substances necessary for pharmaceutical applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Benzylmorpholine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

4-Benzylmorpholine-2,3-dione can be compared with other morpholine derivatives, such as:

Morpholine: A simpler structure with a wide range of industrial applications.

4-Methylmorpholine-2,3-dione: Similar structure but with a methyl group instead of a benzyl group.

4-Phenylmorpholine-2,3-dione: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Activité Biologique

4-Benzylmorpholine-2,3-dione, a compound with the molecular formula CHNO and a molecular weight of 205.21 g/mol, has garnered attention in scientific research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a morpholine ring substituted with a benzyl group and two carbonyl groups at the 2 and 3 positions. This unique arrangement contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes and modulate biochemical pathways. The compound's mechanism involves:

- Enzyme Inhibition : It can inhibit enzymes that are crucial for various metabolic pathways.

- Biochemical Modulation : The compound may alter the expression of proteins involved in cell signaling.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against multidrug-resistant strains of bacteria, particularly Pseudomonas aeruginosa. This is significant given the rising concerns regarding antibiotic resistance.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Pseudomonas aeruginosa | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Staphylococcus aureus | 18 | 16 |

This table summarizes the antimicrobial efficacy of the compound against various microorganisms.

Anticancer Potential

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. The compound demonstrated significant antiproliferative effects:

- Cell Lines Tested : HeLa (cervical cancer), A375 (melanoma)

- IC Values :

- HeLa: 25 µM

- A375: 30 µM

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against resistant bacterial strains. The research emphasized its potential as a template for new antibiotics targeting resistant pathogens .

- Anticancer Research : Another investigation reported in Cancer Research demonstrated that derivatives of morpholine compounds, including this compound, exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Future Directions

The ongoing research into this compound suggests multiple avenues for future exploration:

- Optimization of Antimicrobial Properties : Further structural modifications could enhance its activity against resistant strains.

- Development as an Anticancer Agent : Continued investigation into its mechanism could lead to new therapeutic strategies in oncology.

- Exploration of Other Biological Activities : Potential applications in neurology and immunology warrant further study.

Propriétés

IUPAC Name |

4-benzylmorpholine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-11(14)15-7-6-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYULESMFLWDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.